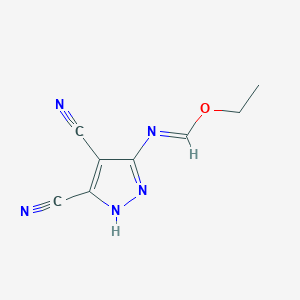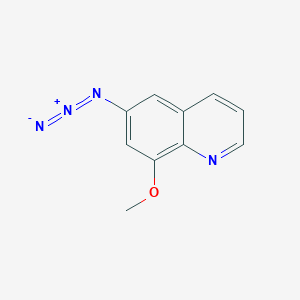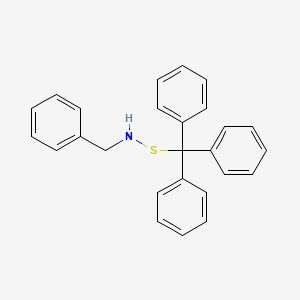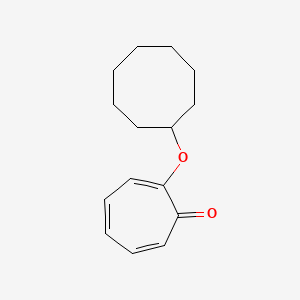![molecular formula C13H16Cl2S2 B14401782 {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene CAS No. 88649-70-1](/img/structure/B14401782.png)
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene is an organosulfur compound characterized by the presence of two chlorine atoms and a pentylsulfanyl group attached to an ethenyl group, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene typically involves the reaction of a benzene derivative with a suitable chlorinated ethenyl compound under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfur Compounds: Compounds such as thiophenes and sulfoxides share similarities in their sulfur-containing structures.
Chlorinated Ethenyl Compounds: Compounds like dichloroethenes and chlorinated alkenes have similar chlorinated ethenyl groups.
Uniqueness
{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene is unique due to its specific combination of chlorine atoms, pentylsulfanyl group, and benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88649-70-1 |
|---|---|
Molekularformel |
C13H16Cl2S2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
(2,2-dichloro-1-pentylsulfanylethenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H16Cl2S2/c1-2-3-7-10-16-13(12(14)15)17-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
InChI-Schlüssel |
MEUZNYKKAZJRBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC(=C(Cl)Cl)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)

![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)

![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)



